Cas no 2228899-83-8 (1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid)

1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
- 2228899-83-8
- EN300-1962797
- 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid
-
- インチ: 1S/C15H20F2O2/c16-15(17)8-14(15,12(18)19)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,18,19)
- InChIKey: QMMUXMAFVUEBOX-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C(=O)O)CC12CC3CC(CC(C3)C1)C2)F
計算された属性
- せいみつぶんしりょう: 270.14313620g/mol
- どういたいしつりょう: 270.14313620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962797-0.1g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 0.1g |
$1131.0 | 2023-08-31 | ||
Enamine | EN300-1962797-10g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 10g |
$5528.0 | 2023-08-31 | ||
Enamine | EN300-1962797-1g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 1g |
$1286.0 | 2023-08-31 | ||
Enamine | EN300-1962797-0.5g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 0.5g |
$1234.0 | 2023-08-31 | ||
Enamine | EN300-1962797-0.05g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 0.05g |
$1080.0 | 2023-08-31 | ||
Enamine | EN300-1962797-0.25g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 0.25g |
$1183.0 | 2023-08-31 | ||
Enamine | EN300-1962797-5.0g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1962797-5g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 5g |
$3728.0 | 2023-08-31 | ||
Enamine | EN300-1962797-10.0g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1962797-1.0g |
1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2228899-83-8 | 1g |
$1286.0 | 2023-06-02 |
1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid (CAS No: 2228899-83-8)
1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid (CAS No: 2228899-83-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. The compound belongs to a class of molecules characterized by the presence of both adamantane and difluorocyclopropane moieties, which endow it with distinct physicochemical properties and biological relevance. This introduction aims to provide a comprehensive overview of the compound, its chemical structure, synthesis, applications, and recent advancements in research.
The molecular structure of 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid consists of a central adamantane ring attached to a difluorocyclopropane side chain via a carboxylic acid bridge. The adamantane moiety is known for its exceptional stability and rigidity, making it a popular scaffold in drug design for improving metabolic stability and binding affinity. On the other hand, the difluorocyclopropane group introduces electron-withdrawing effects and steric hindrance, which can modulate the reactivity and biological activity of the molecule. This combination of structural features makes 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
From a synthetic perspective, the preparation of 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the functionalization of an adamantanone derivative to introduce the carboxylic acid group at the desired position. Subsequent reactions include the introduction of the difluorocyclopropane moiety through nucleophilic substitution or other coupling strategies. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
In terms of biological activity, 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid has been investigated for its potential as an intermediate in the development of novel therapeutic agents. The rigid adamantane core and the electron-withdrawing nature of the difluorocyclopropane group suggest that this compound may exhibit properties such as enhanced binding affinity to biological targets and improved pharmacokinetic profiles. Preliminary studies have shown that derivatives of this compound may have applications in areas such as anti-inflammatory therapy, anticancer agents, and enzyme inhibition. These findings highlight the importance of exploring new analogs based on this scaffold for addressing unmet medical needs.
One particularly intriguing aspect of 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid is its potential role in modulating enzyme activity through steric hindrance and electronic effects. The bulky adamantine moiety can physically obstruct enzymatic active sites, while the difluorocyclopropane group can influence electronic properties through fluorine substitution effects. This dual mechanism offers a unique approach to designing inhibitors with high selectivity and potency. Recent research has demonstrated that compounds with similar structural motifs have shown promise in targeting enzymes involved in metabolic pathways and signal transduction cascades.
The pharmaceutical industry has been increasingly interested in leveraging structural motifs like those found in 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid to develop next-generation drugs. The stability provided by the adamantane ring ensures that drug candidates remain intact under physiological conditions, while the difluorocyclopropane group enhances binding interactions with biological targets. This combination has led to several innovative drug candidates being explored in clinical trials for various diseases. As research continues to uncover new therapeutic applications for this class of compounds, 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid is poised to play a significant role in future drug development efforts.
Moreover, advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid with greater accuracy before experimental synthesis. Molecular modeling techniques such as docking studies and quantum mechanical calculations have been instrumental in understanding how this compound interacts with biological targets at the molecular level. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into structure-function relationships that can guide further optimization efforts.
In conclusion, 1-(adamantan - 1 - yl) methyl - 2 , 2 - dif luoro cyc lo pro pane - 1 - car box ylic ac id ( CAS No : 2228899 - 83 - 8 ) is a structurally unique compound with significant potential in pharmaceutical research . Its combination of an adamantine core and a dif luoro cyc lo pro pane side chain endows it with distinctive physicochemical properties that make it an attractive scaffold for drug design . Recent studies have highlighted its applications in developing novel therapeutic agents , particularly those targeting enzymes involved in critical biological pathways . As research progresses , this compound is expected to contribute further to advancements in medicinal chemistry and drug development .
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